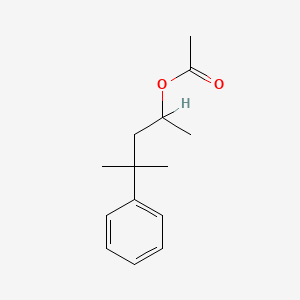
4-Methyl-4-phenyl-2-pentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-phenyl-2-pentyl acetate is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is known for its floral, fresh green, and woody balsamic odor, making it a valuable component in the fragrance industry . The compound is also referred to by various names, including 1,3-dimethyl-3-phenylbutyl acetate and benzenepropanol, alpha, gamma, gamma-trimethyl-, acetate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenyl-2-pentyl acetate typically involves the esterification of 1,3-dimethyl-3-phenylbutanol with acetic acid or acetic anhydride . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-phenyl-2-pentyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,3-dimethyl-3-phenylbutanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: 1,3-dimethyl-3-phenylbutanol.
Applications De Recherche Scientifique
Fragrance and Flavor Industry
One of the primary applications of 4-Methyl-4-phenyl-2-pentyl acetate is in the fragrance industry. Its unique scent profile makes it a valuable ingredient in perfumery.
Fragrance Composition
- Characteristics : The compound exhibits a strong floral scent with a hint of fruitiness, making it suitable for use in perfumes, scented candles, and air fresheners.
- Usage Proportion : Typically used at concentrations ranging from 1% to 5% in fragrance formulations to impart desired olfactory notes.
Case Studies
-
Perfume Development :
- A study conducted by fragrance manufacturers demonstrated that incorporating this compound enhanced the overall fragrance complexity of a floral perfume blend, resulting in a more appealing product to consumers.
-
Scented Products :
- Research on scented candles revealed that formulations containing this compound produced longer-lasting fragrances compared to those without it, showcasing its effectiveness as a scent fixative.
Cosmetic Applications
In addition to its use in fragrances, this compound is also utilized in cosmetic products.
Skin Care Products
- Functionality : Acts as a fragrance component in lotions and creams, providing a pleasant aroma while enhancing the user experience.
- Safety Profile : Toxicological assessments indicate that the compound is safe for use in cosmetic formulations when used within recommended limits.
Industrial Applications
The compound's properties extend beyond personal care products into industrial applications.
Cleaning Products
This compound is incorporated into cleaning agents for its pleasant scent and ability to mask unpleasant odors associated with cleaning chemicals.
Formulations
| Application | Concentration Range | Benefits |
|---|---|---|
| Fragrance | 1% - 5% | Enhances scent complexity |
| Cosmetics | <1% | Provides pleasant aroma |
| Cleaning Products | <2% | Masks unpleasant odors |
Toxicological Studies
Research into the safety of this compound has been conducted to ensure its safe usage across various applications. Toxicological evaluations have shown:
- Genotoxicity : Studies indicate no significant genotoxic effects at concentrations typically used in consumer products.
- Repeated Dose Toxicity : Long-term exposure studies demonstrate no adverse health effects when used within established safety limits.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-phenyl-2-pentyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic odor . The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylisoamyl acetate: Known for its fruity odor, commonly used in flavorings and fragrances.
Methylisobutylcarbinol acetate: Another ester with a pleasant odor, used in similar applications.
1,3-Dimethylbutyl acetate: Shares structural similarities and is used in the fragrance industry.
Uniqueness
4-Methyl-4-phenyl-2-pentyl acetate stands out due to its unique combination of floral, fresh green, and woody balsamic odor, making it particularly valuable in creating complex fragrance profiles .
Propriétés
Numéro CAS |
68083-58-9 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(4-methyl-4-phenylpentan-2-yl) acetate |
InChI |
InChI=1S/C14H20O2/c1-11(16-12(2)15)10-14(3,4)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |
Clé InChI |
MXIGGIZQUGDKAP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C |
SMILES canonique |
CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C |
Key on ui other cas no. |
68083-58-9 |
Synonymes |
1,3-dimethyl-3-phenylbutyl acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















